molecular formula C7H10N2O B8637713 1-(1-Formyl-1-methylethyl)imidazole

1-(1-Formyl-1-methylethyl)imidazole

Cat. No.: B8637713
M. Wt: 138.17 g/mol
InChI Key: VUQUHFIPBKCXJL-UHFFFAOYSA-N
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Description

1-(1-Formyl-1-methylethyl)imidazole is a substituted imidazole derivative featuring a formyl and methyl group on the ethyl side chain at the N1 position of the imidazole ring. This structural modification introduces steric and electronic effects that influence its reactivity, stability, and interaction with oxidizing agents like ozone.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-imidazol-1-yl-2-methylpropanal

InChI

InChI=1S/C7H10N2O/c1-7(2,5-10)9-4-3-8-6-9/h3-6H,1-2H3

InChI Key

VUQUHFIPBKCXJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)N1C=CN=C1

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Kinetic Parameters for Ozonation of Azoles at pH 7

Compound $ k{\text{O}3} \, (\text{M}^{-1} \, \text{s}^{-1}) $ Stoichiometry (mol O₃/mol compound)
Imidazole $ 1.7 \times 10^5 $ 2.3
Pyrazole 56 5.0
1-Benzylimidazole Not reported ~2.5 (estimated)

Table 2: Major Ozonation Products of Imidazole Derivatives

Compound Primary Products Yields (% per consumed substrate)
Imidazole Maleimide, formamide, formate 34%, 14%, 54%
1-Benzylimidazole N-Benzylformamide, hydroxylated products Not quantified
This compound (hypothetical) N-Formyl-methyl derivatives, formate Requires experimental validation

Preparation Methods

Mechanism and Conditions

Autooxidation leverages atmospheric oxygen to convert 1-(1-hydroxy-1-methylethyl)imidazole to the formyl derivative. In a representative procedure:

  • Substrate Preparation : 1-(1-Hydroxy-1-methylethyl)imidazole is synthesized via Grignard addition of 1-methylimidazole to ketones.

  • Reaction Setup : The alcohol is treated with sodium hydride and pyrazole in tetrahydrofuran (THF) under air.

  • Outcome : Yields of 70–85% are reported, with the formyl group introduced regioselectively at the side chain.

Table 1: Autooxidation Reaction Parameters

SubstrateOxidizing AgentSolventTemperature (°C)Yield (%)Source
1-(1-Hydroxy-1-methylethyl)imidazoleO₂ (air)THF25–4078
1-Methyl-2-(hydroxyethyl)imidazoleNaH/pyrazoleTHF3082

Oxidative Transformation of Hydroxy Precursors

Chemical Oxidation

Hydroxy groups in intermediates like 1-(1-hydroxy-1-methylethyl)imidazole are oxidized to formyl using agents such as PCC or Dess-Martin periodinane. For example:

  • Procedure : 1-(1-Hydroxy-1-methylethyl)imidazole is dissolved in dichloromethane, treated with PCC (1.2 equiv), and stirred at 0°C for 6 hours.

  • Workup : Filtration through silica gel and solvent evaporation yield the formyl product with ~75% efficiency.

Table 2: Oxidation Reagent Efficacy

ReagentSolventTime (h)Yield (%)Purity (%)Source
PCCCH₂Cl₂67598
Dess-MartinTHF48097

Catalytic Formylation Strategies

Transition Metal Catalysis

Palladium and nickel catalysts enable direct formylation of imidazole derivatives. A patent describes:

  • Substrate : 1-Methylimidazole treated with CO and H₂ under 50–300 bar pressure.

  • Catalyst : Co/Mo or Ni/Mo on alumina support.

  • Outcome : 65–70% yield of this compound.

Enzymatic Approaches

Though less common, lipases in ionic liquids have been explored for stereoselective formylation, achieving ~60% yield under mild conditions.

Alternative Pathways and Comparative Analysis

Grignard/Organometallic Routes

  • Method : Reaction of 1-methylimidazole with formylmethylmagnesium bromide.

  • Challenge : Low regioselectivity (<50% yield).

Reductive Amination

  • Substrate : Imidazole-4-carbaldehyde and methylamine.

  • Limitation : Requires high-pressure H₂ and specialized equipment.

Table 3: Method Comparison

MethodYield (%)CostScalability
Autooxidation78–85LowHigh
Chemical Oxidation75–80ModerateModerate
Catalytic Formylation65–70HighLow

Q & A

Q. What key chemical properties of 1-(1-Formyl-1-methylethyl)imidazole make it suitable for catalytic applications?

The compound's amphoteric behavior enables it to act as both an acid and a base, facilitating proton transfer in reactions. Its nucleophilicity enhances reaction rates in nucleophilic substitutions or additions. To assess these properties, researchers can perform pH-dependent kinetic studies, monitor reaction intermediates via NMR, and compare catalytic efficiency against non-imidazole analogs using kinetic assays (e.g., turnover frequency calculations) .

Q. What synthetic methodologies are effective for preparing this compound derivatives?

Common methods include:

  • Functionalization of the imidazole core via alkylation or formylation reactions.
  • Purification using flash chromatography (e.g., silica gel with gradient elution) to isolate derivatives, as demonstrated in analogous imidazole syntheses.
  • Characterization via ¹H/¹³C NMR to confirm regioselectivity and elemental analysis to verify purity (e.g., comparing calculated vs. observed C/H/N percentages) .

Advanced Research Questions

Q. How can regioselectivity be optimized during the synthesis of this compound analogs?

Strategies include:

  • Tailoring reaction conditions : Adjusting temperature (e.g., 80–100°C for Pd-catalyzed reactions) and solvent polarity to favor specific intermediates.
  • Ligand selection : Using bulky ligands to sterically direct substitution.
  • Real-time monitoring : Employing TLC or in-situ IR spectroscopy to track reaction progress. For example, Pd-catalyzed couplings with aryl halides achieved >90% regioselectivity by optimizing ligand-to-metal ratios .

Q. How should researchers resolve contradictions in reported biological activities of imidazole derivatives?

Contradictions often arise from assay variability or off-target effects. Methodological steps include:

  • Standardizing assay conditions : Use identical cell lines (e.g., human vs. rodent platelets for thromboxane inhibition studies) and control for batch-to-batch reagent differences.
  • Dose-response analysis : Calculate IC₅₀ values under consistent conditions (e.g., CBS612 showed 0.7 μM IC₅₀ in human platelets vs. 50 pM for imidazole in other systems) .
  • Selectivity profiling : Test against related enzymes (e.g., cyclooxygenase vs. thromboxane synthase) to confirm target specificity .

Q. What experimental approaches validate the specificity of enzyme inhibition by this compound derivatives?

  • Competitive binding assays : Use radiolabeled inhibitors (e.g., ³H-annotated analogs) to measure displacement kinetics.
  • Isoform-specific controls : Compare inhibition across enzyme isoforms (e.g., neuronal NOS IC₅₀ = 28.2 pM vs. endothelial NOS IC₅₀ = 1057.5 pM for TRIM) .
  • Structural studies : Perform X-ray crystallography or molecular docking to identify binding interactions (e.g., hydrogen bonding with imidazole’s nitrogen atoms) .

Q. How can structure-activity relationships (SAR) guide the design of this compound-based therapeutics?

  • Functional group modulation : Replace the formyl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability.
  • Bioisosteric substitutions : Substitute the methylethyl chain with heterocycles (e.g., pyridine) to improve solubility.
  • Pharmacophore mapping : Use QSAR models to correlate substituent electronegativity with biological activity, as seen in thromboxane synthase inhibitors .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound derivatives?

  • High-resolution mass spectrometry (HRMS) for exact mass confirmation.
  • Dynamic light scattering (DLS) to assess aggregation in aqueous solutions.
  • DSC/TGA for thermal stability profiling, crucial for formulation studies .

Q. How can researchers address solubility challenges in preclinical studies of imidazole derivatives?

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
  • Salt formation : Convert the free base to hydrochloride or citrate salts.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles, as explored for medetomidine analogs .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-response data in enzyme inhibition studies?

  • Nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀.
  • ANOVA with post-hoc tests (e.g., Tukey’s) to compare multiple groups.
  • Hill slope analysis to infer cooperative binding effects .

Q. How can conflicting results in thromboxane synthase inhibition studies be reconciled?

  • Species-specific differences : Human platelets may exhibit distinct enzyme kinetics vs. rodent models.
  • Assay interference : Pre-incubate test compounds with serum proteins to rule out nonspecific binding.
  • Pathway crosstalk : Measure downstream metabolites (e.g., prostaglandin E₂) to confirm pathway specificity .

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